
Anti-inflammatory agent 59
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 59 is a compound known for its potent anti-inflammatory properties It is part of a class of compounds that inhibit the activity of certain enzymes and pathways involved in the inflammatory response
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 59 typically involves a multi-step process. One common method starts with the reaction of a substituted aromatic amine with an aldehyde or ketone under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions using catalysts such as zinc chloride or trifluoroacetic acid to yield the final product .
Industrial Production Methods
For large-scale production, a green chemistry approach is often employed. This involves the use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact. One-pot synthesis methods, which combine multiple reaction steps into a single process, are also used to improve efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Anti-inflammatory agent 59 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different levels of anti-inflammatory activity .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 59 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Wirkmechanismus
The anti-inflammatory effects of Anti-inflammatory agent 59 are primarily due to its ability to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.
Aspirin: Another NSAID with similar mechanisms of action but different pharmacokinetic properties.
Naproxen: Known for its longer duration of action compared to ibuprofen.
Uniqueness
Anti-inflammatory agent 59 is unique in its specific inhibition profile and its potential for fewer side effects compared to traditional NSAIDs. Its green synthesis methods also make it more environmentally friendly .
Eigenschaften
Molekularformel |
C17H18IN5O3 |
|---|---|
Molekulargewicht |
467.3 g/mol |
IUPAC-Name |
(2R,4R)-2-[[6-[(3-iodophenyl)methylamino]purin-9-yl]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H18IN5O3/c18-11-3-1-2-10(4-11)5-19-16-14-17(21-8-20-16)23(9-22-14)6-13-15(25)12(24)7-26-13/h1-4,8-9,12-13,15,24-25H,5-7H2,(H,19,20,21)/t12-,13-,15?/m1/s1 |
InChI-Schlüssel |
IOEJSYFHEFBUEF-HCYNLOQUSA-N |
Isomerische SMILES |
C1[C@H](C([C@H](O1)CN2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O |
Kanonische SMILES |
C1C(C(C(O1)CN2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


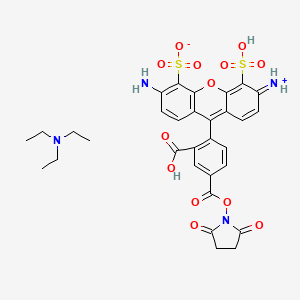


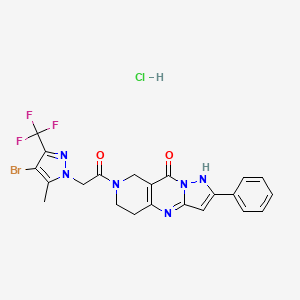
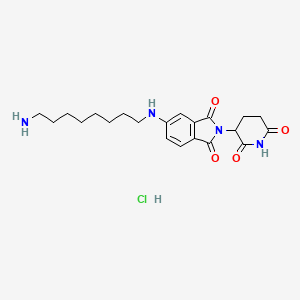
![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12377099.png)

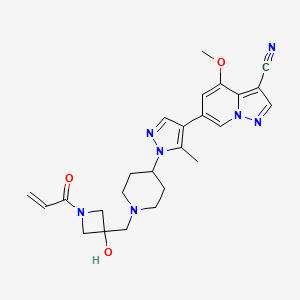
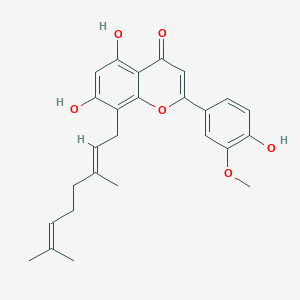
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
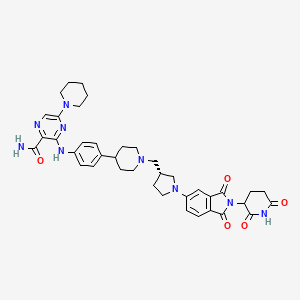
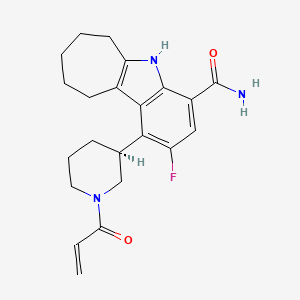
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
